molecular formula C18H13ClFNO3S2 B12167061 (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one

(Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12167061
M. Wt: 409.9 g/mol
InChI Key: MUTYQANVQUKZFP-APSNUPSMSA-N
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Description

(Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives under specific reaction conditions. Common reagents include:

  • Aldehydes: 3-chloro-4-fluorobenzaldehyde and 2,4-dimethoxybenzaldehyde
  • Thiazolidinone derivatives
  • Catalysts: Acid or base catalysts to facilitate the condensation reaction

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

  • Continuous flow reactors for efficient mixing and reaction control
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

  • Oxidation products: Sulfoxides, sulfones
  • Reduction products: Thiols, reduced thiazolidinones
  • Substitution products: Functionalized aromatic derivatives

Scientific Research Applications

Chemistry

  • Used as intermediates in the synthesis of more complex molecules
  • Studied for their reactivity and stability under various conditions

Biology

  • Investigated for their potential as enzyme inhibitors
  • Studied for their antimicrobial and antifungal properties

Medicine

  • Potential applications in drug development for treating various diseases
  • Evaluated for their anti-inflammatory and anticancer activities

Industry

  • Used in the development of new materials with specific properties
  • Potential applications in agricultural chemicals

Mechanism of Action

The mechanism of action of (Z)-3-(3-chloro-4-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include:

  • Enzymes: Inhibition of key enzymes involved in disease pathways
  • Receptors: Binding to receptors to modulate biological responses
  • Pathways: Interference with cellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidinones with different substituents on the phenyl ring
  • Compounds with similar structural frameworks but different functional groups

Uniqueness

  • The presence of both chloro and fluoro substituents on the phenyl ring
  • The specific arrangement of methoxy groups on the benzylidene moiety
  • Unique biological activities and potential applications

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C18H13ClFNO3S2

Molecular Weight

409.9 g/mol

IUPAC Name

(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13ClFNO3S2/c1-23-12-5-3-10(15(9-12)24-2)7-16-17(22)21(18(25)26-16)11-4-6-14(20)13(19)8-11/h3-9H,1-2H3/b16-7-

InChI Key

MUTYQANVQUKZFP-APSNUPSMSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)OC

Origin of Product

United States

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